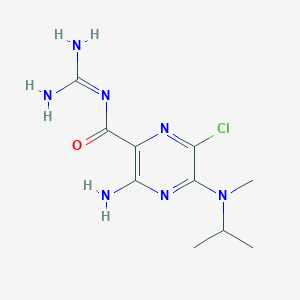
Methylisopropylamiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylisopropylamiloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClN7O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Methylisopropylamiloride has been studied for its effects on cardiac myocytes and ion transport mechanisms. Research indicates that it can inhibit sodium/hydrogen exchangers, which play a crucial role in cardiac function and arrhythmias. A study demonstrated that this compound and its analogues exhibited concentration-dependent inhibitory effects on ion transporters in canine cardiac sarcolemmal vesicles, highlighting their potential in treating heart conditions linked to ion transport dysregulation .
Cancer Therapy
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. A notable investigation into its derivatives revealed that certain compounds, including this compound, exhibited selective cytotoxicity against breast cancer cells, particularly those resistant to conventional chemotherapy . The mechanism involves the modulation of sodium influx, which is critical for cancer cell survival and proliferation.
Ion Channel Inhibition
This compound acts primarily as an inhibitor of epithelial sodium channels (ENaC) and Na+/H+ exchangers (NHE). This inhibition can lead to alterations in cellular ion homeostasis, affecting processes such as cell proliferation and apoptosis. The compound's action on these channels makes it a subject of interest in both basic and applied research settings related to electrolyte balance and cellular signaling pathways .
Neuroprotective Effects
In neurobiology, this compound has shown promise in protecting neurons from excitotoxicity induced by glutamate. Studies indicate that it can mitigate neuronal death in cerebellar granule cells under conditions of mild acidosis, suggesting potential applications in neurodegenerative diseases where excitotoxic damage is a concern .
Comparative Efficacy of Derivatives
The efficacy of this compound compared to other amiloride derivatives has been documented in various studies. The following table summarizes the cytotoxic potency of selected derivatives against different breast cancer cell lines:
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| This compound | 10-20 | MDA-MB-231 (Triple Negative) | High selectivity towards cancer cells |
| LLC1 (Novel derivative) | 5-10 | SKBR3 (HER2-positive) | More potent than traditional amiloride |
| Benzamil | 30-50 | MCF7 (ER/PR-positive) | Less selective than this compound |
This table illustrates the varying degrees of efficacy among different compounds, emphasizing the potential of this compound as a therapeutic agent in oncology.
Eigenschaften
CAS-Nummer |
1151-74-2 |
|---|---|
Molekularformel |
C10H16ClN7O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChI-Schlüssel |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Synonyme |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















